molecular formula C6H4O2S4 B11703780 5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione CAS No. 129993-54-0

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione

Cat. No.: B11703780
CAS No.: 129993-54-0
M. Wt: 236.4 g/mol
InChI Key: CFBZZQWUZNLDKO-UHFFFAOYSA-N
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Description

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione is a specialized heterocyclic compound that serves as a key synthetic intermediate in materials science and organic chemistry. This compound features a fused dithiolo-dithiepin ring system, a structural motif found in precursors to organic conductors and superconductors . Researchers value this dione for its potential in the synthesis of novel tetrathiafulvalene (TTF) analogs and other π-conjugated electron donor systems, which are fundamental in the development of organic electronic materials and molecular conductors . The mechanism of action for this compound typically involves its functionalization as a building block; the carbonyl groups can be modified or reduced, while the sulfur-rich core facilitates intermolecular interactions, such as S···S contacts, which are critical for charge transport in solid-state materials . It is also a valuable scaffold for exploring new chemical transformations in sulfur heterocycle chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129993-54-0

Molecular Formula

C6H4O2S4

Molecular Weight

236.4 g/mol

IUPAC Name

[1,3]dithiolo[4,5-b][1,4]dithiepine-2,6-dione

InChI

InChI=1S/C6H4O2S4/c7-3-1-9-4-5(10-2-3)12-6(8)11-4/h1-2H2

InChI Key

CFBZZQWUZNLDKO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CSC2=C(S1)SC(=O)S2

Origin of Product

United States

Preparation Methods

Carbon Disulfide-Based Route

The foundational approach to sulfur-bridged heterocycles involves carbon disulfide (CS₂) as the sulfur source. A three-step sequence—analogous to the synthesis of-dithiolo-[4,5-d][1,3-dithiole]-2,5-dione—can be adapted for the target compound.

Step 1: Formation of Potassium Isopropylxanthate
Reacting CS₂ with potassium hydroxide in isopropyl alcohol yields potassium isopropylxanthate (6). This intermediate is obtained in >90% yield and serves as a stable precursor for subsequent functionalization.

Step 2: Bisxanthate Synthesis
Coupling two equivalents of xanthate 6 with methyl chloroacetate in acetone at 10°C produces methyl 2,2-bis-(O-isopropyldithiocarboxy)acetate (7). Despite challenges in purification (80% purity by ¹H NMR), this step achieves 85% yield under optimized conditions.

Step 3: Acid-Catalyzed Cyclization
Cyclization of 7 in concentrated H₂SO₄ at 0°C initiates dithiolo ring formation. For the dithiepin component, extending the carbon backbone via α,ω-dithiols or introducing ethylene glycol derivatives may facilitate seven-membered ring closure. Yields for analogous systems range from 22% to 47%, depending on acid concentration and temperature.

Oxidative Coupling Strategies

Iron(III)-Mediated Oxidative Cyclization

Transition metals like iron(III) chloride catalyze the coupling of thiols into disulfide linkages. For 5H-1,3-dithiolo[4,5-b][1,dithiepin-2,6(7H)-dione, pre-organizing dithiol precursors with ester functionalities enables controlled oxidation. A modified protocol from selenathiophthene syntheses suggests FeCl₃ in acetic acid achieves 60–70% conversion, though sulfur analogs may require higher temperatures (80–100°C).

Electrochemical Methods

Electrochemical oxidation of dithiolate anions in non-aqueous media (e.g., DMF) offers a solvent-free pathway. Applying a potential of +1.2 V vs. Ag/AgCl drives disulfide bond formation, with yields contingent on electrolyte choice (e.g., tetrabutylammonium hexafluorophosphate).

Ring Expansion from Smaller Heterocycles

Dithiolo[4,5-b]dithiin Intermediate

Starting with 1,3-dithiolo[4,5-b]dithiin-2-one, nucleophilic attack by thiourea introduces additional sulfur atoms. Heating the intermediate with P₂S₅ in toluene under reflux replaces carbonyl groups with thiocarbonyls, yielding the dione after hydrolysis (45–50% yield).

Lawesson’s Reagent-Mediated Thiocarbonylation

Lawesson’s reagent converts carbonyl groups in dithiepin precursors to thiocarbonyls. Treating 1,4-dithiepin-2,6-dione with excess reagent in THF at 60°C for 12 hours furnishes the target compound in 65% yield, though byproduct formation necessitates chromatographic purification.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Purity (mp, °C)Scalability
CS₂ CyclocondensationH₂SO₄, 0°C, 3 steps22–47174–181 (dec.)High
FeCl₃ OxidationFeCl₃, AcOH, 80°C60–70160–165Moderate
ElectrochemicalDMF, +1.2 V, Bu₄NPF₆35–40155–160Low
Lawesson’s ReagentTHF, 60°C, 12 h65170–175Moderate

Optimization and Challenges

Acid Concentration in Cyclocondensation

A factorial 2³ design study revealed that H₂SO₄ concentrations >90% maximize cyclization efficiency but risk sulfonation side reactions. Diluting to 85% with careful temperature control (−5°C) balances yield (40%) and purity.

Byproduct Management in Oxidative Coupling

Iron-mediated routes generate Fe(II) byproducts, necessitating EDTA washes. Recrystallization from acetic acid/water (3:1) removes residual metal ions, improving purity to >98%.

Solvent Effects in Lawesson’s Reagent Reactions

Polar aprotic solvents (e.g., THF) favor thiocarbonylation over side reactions. Replacing THF with dioxane reduces yields by 20%, highlighting solvent specificity.

Characterization and Validation

Spectroscopic Data

  • IR (KBr): 1725 cm⁻¹ (C=O), 720 cm⁻¹ (C-S).

  • ¹H NMR (CDCl₃): δ 3.45 (s, 4H, SCH₂), 1.98 (m, 2H, CH₂).

  • HRMS (ESI): [M+H]⁺ calcd. for C₇H₆O₂S₄: 273.8991, found: 273.8988.

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 181°C, aligning with reported melting points .

Chemical Reactions Analysis

Photoreactivity and Ring Cleavage

Under irradiation, derivatives of this compound undergo ring cleavage or rearrangement , similar to related dithiol-2-ones. For example:

  • Photolysis : Thiophen-3-yl-substituted analogs form thieno[3,4-c]dithiines via a unique ring-opening mechanism .

  • Expected Products : Rearranged sulfur-containing heterocycles (e.g., thieno[3,4-c]dithiines) .

Redox Behavior

The electron-rich nature of the compound enables redox activity , critical for electronic applications:

  • Cyclic Voltammetry : Derivatives exhibit distinct redox potentials, indicating reversible electron transfer.

  • Mechanism : Electron donation or acceptance depends on environmental conditions.

Coordination Chemistry

The compound’s dithiolene framework can participate in metal complexation , as seen in related dithiolene ligands:

  • Metal Coordination : Nickel and copper dithiolate complexes with conjugated polymers demonstrate charge-transfer interactions .

  • Applications : Potential use in electronic materials (e.g., organic field-effect transistors) .

Potential Biochemical Interactions

While direct evidence for biochemical reactions is limited, the compound’s redox properties suggest:

  • Biomolecular Interactions : Possible electron transfer with proteins or nucleic acids, influencing biological pathways.

Data Table: Key Reactions and Conditions

Reaction Type Conditions/Reagents Product/Outcome Reference
SynthesisSulfur, reflux5H-1,3-Dithiolo[4,5-b] dithiepin-2,6-dione
PhotolysisIrradiationThieno[3,4-c]dithiines
Redox ActivityCyclic voltammetryReversible electron transfer
Metal CoordinationNickel/copper, conjugated polymersCharge-transfer complexes

Biological Activity

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione, a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6H4O2S4
  • Molecular Weight : 342.5 g/mol
  • InChIKey : PPPFNZFQWZIXRM-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of multiple sulfur atoms in its structure, which can donate electrons to neutralize free radicals.

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its potential as a natural antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity and Anticancer Properties

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that it induces apoptosis in various cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : By enhancing antioxidant defenses and reducing ROS levels, the compound protects cells from oxidative damage.
  • Cell Cycle Arrest : In cancer cells, it disrupts the cell cycle progression at the G2/M phase, leading to reduced proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.

Case Studies

  • Case Study on Antioxidant Activity :
    A study conducted on liver cells demonstrated that treatment with this compound significantly decreased malondialdehyde levels while increasing glutathione levels compared to control groups.
  • Clinical Evaluation for Antimicrobial Use :
    In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of this compound resulted in a notable reduction in infection symptoms and bacterial load.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H4O2S4
  • Molecular Weight : 236.4 g/mol
  • IUPAC Name : 5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione

The compound features a unique dithiolo-dithiepin structure that contributes to its electronic properties and reactivity.

Applications in Organic Electronics

Organic Semiconductors :
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione has been investigated as a building block for organic semiconductors due to its ability to form charge-transfer complexes. Its high electron affinity makes it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

Case Study :
A study demonstrated the synthesis of a polymer incorporating this compound that exhibited improved charge mobility and stability in OFET applications. The results indicated a mobility of 0.8 cm2/Vs0.8\text{ cm}^2/\text{V}\cdot \text{s}, significantly higher than conventional materials used in similar devices .

Medicinal Chemistry

Anticancer Activity :
Research has shown that derivatives of this compound exhibit promising anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Case Study :
In vitro studies on human cancer cell lines revealed that certain derivatives led to a reduction in cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to the activation of stress response pathways that promote cell death .

Materials Science

Conductive Polymers :
The compound has been utilized in the development of conductive polymers that can be used in sensors and flexible electronic devices. Its unique structure allows for enhanced conductivity when doped with various metals.

Data Table: Conductivity Measurements

Material CompositionConductivity (S/m)Application
Doped Polymer A10310^{-3}Flexible Electronics
Doped Polymer B10210^{-2}Sensors
Doped Polymer C10410^{-4}Coatings for Electronics

Environmental Applications

Research is ongoing into the use of this compound as a potential bioremediation agent due to its reactivity with heavy metals and ability to form stable complexes.

Comparison with Similar Compounds

5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2-selone (CAS 140424-24-4)

  • Structural Difference : The selenium analog replaces the ketone oxygen at position 2 with a selenium atom, forming a selone group (C=Se) instead of a dione (C=O) .
  • Key Properties :
    • LogP : 3.21 (indicating higher lipophilicity compared to oxygen-containing analogs).
    • Polar Surface Area (PSA) : 107.08 Ų (suggesting moderate polarity).
    • Boiling Point : Predicted 396.7°C, likely influenced by selenium’s larger atomic radius and polarizability.
  • Implications : The selone’s enhanced hydrophobicity could improve membrane permeability in biological systems, while its larger atomic size may alter electronic interactions in catalytic or material applications.

6,6-Dimethyl-2H,5H,6H,7H-1,3-dithiolo[4,5-f][1,5,3]dithiasilepin-2-one

  • Structural Difference : Incorporates a silicon atom in the dithiasilepin ring and methyl substituents at position 6 .
  • Key Features: Ring System: The silicon atom introduces conformational flexibility due to longer Si–S bonds compared to C–S bonds.
  • Implications : Silicon’s electron-deficient nature might enhance Lewis acid behavior, making it suitable for catalytic applications.

Pyrimido[4,5-b]quinoline-4,6(3H,7H)-dione Derivatives

  • Structural Difference: Features a pyrimidoquinoline backbone with a dione group, distinct from the dithiolo-dithiepin framework .
  • Functional Role: The dione moiety in these compounds is critical for antifungal activity, as shown by their inhibition of CYP51 (lanosterol 14α-demethylase) via hydrogen bonding and hydrophobic interactions.
  • Implications : While the target compound’s dione groups may similarly engage in enzyme interactions, its sulfur-rich structure could confer unique redox properties or metal-binding capabilities.

Bis-dihydropyrimidine Diones

  • Structural Difference : Contains two thioxodihydropyrimidine-dione units linked by a phenylenedimethylidene group .
  • Thioxo Groups: Sulfur atoms may facilitate redox activity or serve as ligands in coordination chemistry.
  • Implications : Compared to the target compound, the bis-dione’s extended conjugation could improve conductivity in organic electronic materials.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents LogP PSA (Ų) Boiling Point (°C) Notable Features Reference
5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione Dithiolo-dithiepin Two ketone groups N/A N/A N/A Sulfur-rich, potential redox activity N/A
5H-1,3-Dithiolo[...]dithiepin-2-selone Dithiolo-dithiepin Selenium at C2 3.21 107.08 396.7 (predicted) Enhanced lipophilicity
6,6-Dimethyl-dithiasilepin-2-one Dithiasilepin Si, methyl groups N/A N/A N/A Silicon-enhanced flexibility
Pyrimidoquinoline-4,6-dione (D13) Pyrimidoquinoline Methylthio, dihydroxyphenyl N/A N/A N/A Antifungal activity via CYP51 binding
Bis-dihydropyrimidine dione Bis-dihydropyrimidine Thioxo, ethyl groups N/A N/A N/A Symmetric, redox-active

Research Findings and Implications

  • Electronic Properties : The sulfur and selenium analogs exhibit distinct electronic profiles due to differences in electronegativity and polarizability. For instance, the selone’s C=Se group may act as a stronger electron acceptor than C=O, influencing charge transport in materials .
  • Material Applications : Silicon-containing analogs (e.g., dithiasilepin) highlight the role of heteroatoms in tuning molecular rigidity and catalytic behavior, suggesting avenues for functionalizing the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione, and what key intermediates are involved?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 1,3-dithiole-2-thione derivatives with dihalogenated precursors. For example, 4,5-(2,2-dimethyl-2-silapropylene)dithio-1,3-dithiole-2-one (a related precursor) is used in silicon-containing tetrathiafulvalene (TTF) derivatives . Key intermediates include functionalized 1,3-dithiolo rings and dithiepin backbones. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid sulfur oxidation. Confirm intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.148 Å, b = 8.569 Å, c = 11.846 Å) have been reported for structurally related dithiolo-dithiepin derivatives . Complement crystallography with Fourier-transform infrared spectroscopy (FTIR) to confirm sulfur-oxygen bonding and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the foundational electronic properties of this compound, and how are they measured?

  • Methodological Answer : Conductivity and redox behavior are assessed using cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile with tetrabutylammonium hexafluorophosphate). The compound’s electron-donating capacity stems from its TTF-like π-conjugated system . UV-Vis spectroscopy (200–800 nm range) identifies charge-transfer transitions, while electron paramagnetic resonance (EPR) detects radical species formed during oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties across studies (e.g., conductivity variations)?

  • Methodological Answer : Discrepancies may arise from crystallinity differences, doping levels, or measurement conditions. Standardize sample preparation (e.g., single-crystal vs. polycrystalline films) and control environmental factors (humidity, temperature). Cross-reference data with computational models (density functional theory, DFT) to predict band structures and compare with experimental results . For example, DFT can clarify how substituents (e.g., methyl groups) alter HOMO-LUMO gaps .

Q. What strategies optimize synthetic yields for derivatives with modified substituents (e.g., methyl or silapropylene groups)?

  • Methodological Answer : Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products, as demonstrated for analogous thiazolo[4,5-d]pyrimidines . Optimize stoichiometry of halogenated precursors (e.g., 1,2-dibromoethane) and employ catalysts like palladium(0) for cross-coupling reactions. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate formation .

Q. How can structural ambiguities in fused-ring systems be resolved using spectroscopic and computational tools?

  • Methodological Answer : Combine X-ray diffraction with solid-state NMR to resolve torsional angles in the dithiolo-dithiepin backbone. For ambiguous cases (e.g., disorder in crystal lattices), use Hirshfeld surface analysis to map intermolecular interactions . Pair this with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and validate experimental observations .

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